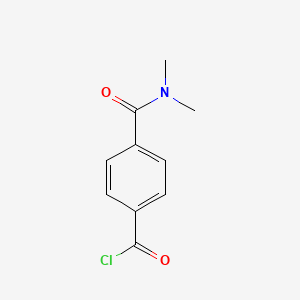

4-(Dimethylcarbamoyl)benzoyl chloride

Description

Overview of Acyl Chlorides and Related Structural Classes in Organic Chemistry

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. Current time information in Singapore.chemnet.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. Current time information in Singapore.chemnet.com This substitution makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, rendering acyl chlorides significantly more reactive than their corresponding carboxylic acids. bldpharm.comchemblink.com

Their high reactivity makes them valuable reagents in a multitude of organic transformations, most notably in acylation reactions. chemnet.com Acyl chlorides readily react with a wide range of nucleophiles, including alcohols to form esters, amines to form amides, and arenes in Friedel-Crafts acylation to produce ketones. chemnet.combldpharm.com The reactions are typically vigorous and often proceed at room temperature. researchgate.net

Common reagents used to synthesize acyl chlorides from carboxylic acids include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). chemblink.com The choice of reagent often depends on the specific substrate and the desired purity of the product, as the byproducts of these reactions differ. For instance, the reaction with thionyl chloride produces gaseous sulfur dioxide and hydrogen chloride, which are easily removed from the reaction mixture. researchgate.net

Academic Research Context of Substituted Benzoyl Chlorides

Substituted benzoyl chlorides are a cornerstone of synthetic organic chemistry, serving as versatile building blocks for the creation of a wide array of more complex molecules. The nature and position of the substituent on the benzene (B151609) ring can profoundly influence the reactivity of the benzoyl chloride and the properties of the resulting products. Researchers have extensively studied these compounds to understand structure-activity relationships and to develop novel synthetic methodologies.

For example, electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, making the benzoyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups can decrease this reactivity. This modulation of reactivity is a key tool for chemists in designing multi-step syntheses.

Substituted benzoyl chlorides are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, they are key intermediates in the production of various esters and amides with specific biological activities. wikipedia.org Research in this area often focuses on developing new catalysts and reaction conditions to improve the efficiency and selectivity of reactions involving substituted benzoyl chlorides. rsc.org The synthesis of novel substituted benzoyl chlorides also opens up avenues for creating new molecules with desired functionalities.

Current Research Gaps and Objectives for the Chemical Compound

Despite the broad interest in substituted benzoyl chlorides, a thorough review of the scientific literature reveals a significant research gap concerning 4-(Dimethylcarbamoyl)benzoyl chloride. While its existence is confirmed by its CAS number (329794-80-1), there is a notable absence of dedicated research articles detailing its synthesis, characterization, and applications. researchgate.netnih.gov

The primary objective for future research on this compound would be to fully characterize its chemical and physical properties. This would involve developing a reliable and scalable synthetic route, which likely proceeds via the chlorination of 4-(dimethylcarbamoyl)benzoic acid. Standard chlorinating agents such as thionyl chloride or oxalyl chloride would be prime candidates for this transformation.

Once synthesized, a comprehensive spectroscopic analysis, including NMR (¹H and ¹³C), IR, and mass spectrometry, would be essential to confirm its structure and purity. Subsequent research could then explore its reactivity with various nucleophiles to understand how the dimethylcarbamoyl substituent influences its chemical behavior compared to other substituted benzoyl chlorides. Investigating its potential applications as an intermediate in the synthesis of novel bioactive molecules or functional materials would be a logical next step, addressing the current void in the understanding of this specific chemical entity.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 329794-80-1 |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.64 g/mol |

Properties

CAS No. |

329794-80-1 |

|---|---|

Molecular Formula |

C10H10ClNO2 |

Molecular Weight |

211.64 g/mol |

IUPAC Name |

4-(dimethylcarbamoyl)benzoyl chloride |

InChI |

InChI=1S/C10H10ClNO2/c1-12(2)10(14)8-5-3-7(4-6-8)9(11)13/h3-6H,1-2H3 |

InChI Key |

ZDFHEEMEQQMQRY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound

Established Synthetic Pathways to Acyl Chloride Derivatives

Preparation from Carboxylic Acid Precursors

The most common and direct route to synthesizing 4-(Dimethylcarbamoyl)benzoyl chloride is through the chlorination of its corresponding carboxylic acid, 4-(dimethylcarbamoyl)benzoic acid. This transformation is typically achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its reliability and the convenient nature of its byproducts. masterorganicchemistry.com

The reaction involves the carboxylic acid being treated with thionyl chloride, often with gentle heating. youtube.com The mechanism proceeds via an intermediate chlorosulfite ester, which then decomposes to yield the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). masterorganicchemistry.comdoubtnut.com A significant advantage of this method is that the byproducts, SO₂ and HCl, are gaseous, which simplifies the purification of the desired acyl chloride product. chemguide.co.ukchemguide.co.uklibretexts.org Any excess, low-boiling thionyl chloride can be readily removed by distillation. masterorganicchemistry.comresearchgate.net The use of catalysts, such as N,N-dimethylformamide (DMF), can accelerate the reaction by forming a Vilsmeier reagent in situ, which is the active chlorinating agent. wikipedia.orggoogle.comresearchgate.net

Alternative Chlorination Reagents and Conditions

While thionyl chloride is prevalent, several other reagents can effectively convert carboxylic acids to acyl chlorides, each with distinct characteristics and applications. masterorganicchemistry.com The choice of reagent can be influenced by factors such as substrate sensitivity, desired reaction conditions, and the scale of the synthesis.

Phosphorus pentachloride (PCl₅) is a powerful, solid chlorinating agent that reacts readily with carboxylic acids at room temperature. chemguide.co.ukchemguide.co.uk The reaction produces the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. chemguide.co.ukchemguide.co.uk Due to its high reactivity, PCl₅ may be the preferred choice for preparing thermally labile acyl chlorides. youtube.com

Phosphorus trichloride (B1173362) (PCl₃) is another option, reacting with three equivalents of the carboxylic acid to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). chemguide.co.ukchemguide.co.uk This reaction is typically less vigorous than with PCl₅. chemguide.co.ukchemguide.co.uk

Oxalyl chloride ((COCl)₂) is considered a milder and more selective reagent than thionyl chloride or phosphorus chlorides, though it is also more expensive. wikipedia.orgchemicalbook.com It is particularly useful for substrates sensitive to the harsher conditions or higher temperatures sometimes required with other reagents. chemicalbook.com The reaction produces only gaseous byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—which facilitates product isolation. wikipedia.org Like thionyl chloride, its reaction is often catalyzed by DMF. wikipedia.orgorgsyn.org

| Reagent | Formula | Byproducts | Key Features |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Common, efficient; gaseous byproducts simplify purification. chemguide.co.uklibretexts.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Highly reactive solid; suitable for thermally sensitive substrates. chemguide.co.ukyoutube.com |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Less vigorous than PCl₅; requires a 3:1 acid-to-reagent ratio. chemguide.co.ukchemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Mild and selective; all byproducts are gaseous. wikipedia.orgwikipedia.org |

| Phosgene | COCl₂ | HCl, CO₂ | Used industrially; requires a catalyst like DMF. wikipedia.orggoogle.com |

Advanced Synthetic Approaches and Process Innovations

Beyond traditional batch methods, modern synthetic chemistry seeks to develop more efficient, selective, and sustainable processes. Innovations in reaction design and activation methods are being applied to the synthesis of acyl chlorides and their derivatives.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical in the synthesis of complex molecules that possess multiple reactive sites. In the context of this compound, this would be particularly relevant if the aromatic ring contained other functional groups. A chemoselective process must be able to selectively convert the carboxylic acid to an acyl chloride without affecting other sensitive groups.

For bifunctional molecules, such as those containing both a carboxylic acid and a sulfonyl chloride group, the difference in reactivity between the functional groups can be exploited. nih.gov The greater electrophilicity and reactivity of the aroyl chloride compared to a sulfonyl chloride allows for selective reactions. nih.gov The choice of a mild chlorinating agent like oxalyl chloride can be crucial in preventing unwanted side reactions, such as halogen exchange on sensitive substrates. chemicalbook.com

Implementation of Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and process control over traditional batch methods. nih.gov In a flow system, reagents are continuously pumped and mixed in a microreactor or a series of continuous stirred-tank reactors (CSTRs), providing excellent heat and mass transfer. nih.govmdpi.com

This precise control can lead to improved chemoselectivity, even at higher temperatures, by ensuring ideal mixing conditions that are difficult to achieve in batch reactors. nih.gov Flow processes are also highly suitable for automation, enabling the rapid synthesis of compound libraries. nih.gov The synthesis of complex intermediates using highly reactive organometallic reagents with carbamoyl (B1232498) chlorides has been successfully demonstrated in continuous flow systems, highlighting the technology's ability to handle sensitive intermediates and exothermic reactions safely and efficiently. researchgate.netnih.gov The implementation of CSTRs can also facilitate the removal of gaseous byproducts, which is relevant for acyl chloride synthesis using reagents like thionyl chloride. mdpi.com

Exploration of Photocatalytic Methodologies

Visible-light photocatalysis has gained significant attention as a method for generating reactive intermediates under mild conditions. rsc.org Aroyl chlorides, including structures analogous to this compound, have been successfully employed as precursors for acyl radicals through visible-light photoredox catalysis. x-mol.net

In these methodologies, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, converting the acyl chloride into a highly reactive acyl radical. rsc.orgacs.org This approach allows for the formation of new carbon-carbon bonds under redox-neutral conditions. x-mol.net These photochemically generated acyl radicals can be trapped by various electron-poor olefins in Giese-type addition reactions, opening new pathways for molecular construction that are not readily accessible through traditional methods. rsc.orgresearchgate.net This strategy expands the synthetic utility of acyl chlorides beyond their conventional role as simple acylating agents. rsc.org

Spectroscopic and Advanced Analytical Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the covalent structure of 4-(Dimethylcarbamoyl)benzoyl chloride, identifying its key functional groups, and elucidating the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic protons on the para-substituted benzene (B151609) ring are expected to exhibit a characteristic AA'BB' splitting pattern, resulting in two distinct doublet-like signals. The protons ortho to the electron-withdrawing benzoyl chloride group are anticipated to be deshielded and resonate at a lower field compared to the protons ortho to the dimethylcarbamoyl group. The N-methyl protons of the dimethylcarbamoyl group will typically appear as one or two singlets, depending on the rotational barrier around the C-N amide bond at the analysis temperature.

¹³C NMR: The carbon NMR spectrum reveals the number and electronic environment of all carbon atoms. The spectrum would show distinct signals for the two types of aromatic carbons, the methyl carbons, and the two carbonyl carbons (one for the acid chloride and one for the amide). The carbonyl carbon of the benzoyl chloride is characteristically found at a lower field than the amide carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -COCl) | ~8.1 | ~132 |

| Aromatic CH (ortho to -CONMe₂) | ~7.6 | ~128 |

| N-Methyl (-N(CH₃)₂) | ~3.0 (broad singlet) | ~37 |

| Quaternary Aromatic C (C-COCl) | - | ~138 |

| Quaternary Aromatic C (C-CONMe₂) | - | ~142 |

| Carbonyl C (-C OCl) | - | ~168 |

| Carbonyl C (-C ONMe₂) | - | ~170 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov These two methods are often complementary. nih.gov

IR Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. The acid chloride carbonyl (C=O) stretch is expected at a higher frequency (typically 1770-1800 cm⁻¹) compared to the amide carbonyl (C=O) stretch (around 1650 cm⁻¹). researchgate.net Other significant peaks include C-N stretching, C-Cl stretching, and various vibrations associated with the para-substituted aromatic ring. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy also detects these vibrations, but with different intensity rules. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the benzene ring is a particularly characteristic band.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Acid Chloride | C=O Stretch | 1775 - 1800 (Strong) | 1775 - 1800 (Weak) |

| Amide | C=O Stretch | 1640 - 1660 (Strong) | 1640 - 1660 (Moderate) |

| Aromatic Ring | C=C Stretch | 1590 - 1610, 1480-1520 | 1590 - 1610 (Strong) |

| Amide | C-N Stretch | 1350 - 1400 | Moderate |

| Acid Chloride | C-Cl Stretch | 850 - 900 | 850 - 900 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its conjugated system, which includes the benzene ring and the two carbonyl groups. The primary electronic transitions observed are π→π* and n→π*.

The π→π* transitions, involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals, are typically high in intensity and occur at shorter wavelengths. The n→π* transitions, which involve non-bonding electrons (from the oxygen atoms) being promoted to π* antibonding orbitals, are lower in energy and intensity. The substitution on the benzene ring influences the precise wavelength of maximum absorbance (λ_max). For the closely related 4-(dimethylamino)benzoyl chloride, a strong absorption is observed around 340-350 nm, which is indicative of the extended conjugation in the molecule. nist.gov A similar absorption profile is expected for this compound.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's molecular formula. By measuring the mass with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₀ClNO₂), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This precise mass measurement serves as a definitive confirmation of the compound's elemental formula. Furthermore, the presence of chlorine results in a characteristic isotopic pattern, with a second peak at M+2 (corresponding to the ³⁷Cl isotope) that has an intensity of approximately one-third of the molecular ion peak.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Monoisotopic Mass (for [M]⁺ with ³⁵Cl) | 211.0400 Da |

| Monoisotopic Mass (for [M+2]⁺ with ³⁷Cl) | 213.0371 Da |

| Expected M+2 / M+ Intensity Ratio | ~32.5% |

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the molecular ion) to generate product ions. nih.gov The resulting fragmentation pattern provides valuable structural information and can be used to confirm the identity of a compound. researchgate.net

The fragmentation of the this compound molecular ion ([C₁₀H₁₀ClNO₂]⁺) is expected to proceed through several key pathways initiated by collision-induced dissociation (CID). A primary and highly favorable fragmentation step is the loss of the chlorine radical to form a stable acylium ion. This acylium ion can then undergo further fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule. Another major fragmentation pathway involves cleavage at the amide bond.

Table 4: Plausible MS/MS Fragmentation Pathway for this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Proposed Structure of Product Ion |

| 211.04 | Loss of •Cl | 176.07 | 4-(Dimethylcarbamoyl)benzoyl acylium ion |

| 176.07 | Loss of CO | 148.08 | 4-(Dimethylcarbamoyl)phenyl cation |

| 211.04 | Loss of •CON(CH₃)₂ | 139.00 | 4-Chlorobenzoyl cation |

| 139.00 | Loss of CO | 111.01 | 4-Chlorophenyl cation |

| 211.04 | Loss of •COCl | 148.08 | 4-(Dimethylcarbamoyl)phenyl cation |

Chromatographic Separations Coupled with Advanced Detection

Chromatographic techniques are pivotal for separating this compound from impurities and reaction byproducts. However, the high reactivity of the acyl chloride functional group presents significant analytical hurdles, particularly its susceptibility to hydrolysis. americanpharmaceuticalreview.com Consequently, method development often focuses on strategies that either ensure the compound's stability during analysis or convert it into a more stable derivative.

High-Performance Liquid Chromatography (HPLC) Method Development

Direct analysis of acyl chlorides by reversed-phase HPLC is often problematic due to the presence of water in typical mobile phases and the silica-based stationary phases, which can lead to on-column degradation. americanpharmaceuticalreview.com A more robust approach involves the derivatization of this compound into a more stable compound, such as an ester or an amide, prior to HPLC analysis. researchgate.net

A common derivatization strategy is the conversion of the acyl chloride to its corresponding methyl ester by reaction with anhydrous methanol (B129727). researchgate.net This reaction is typically rapid and quantitative. The resulting ester is significantly more stable under reversed-phase HPLC conditions. Another effective strategy involves derivatization with an amine. For instance, reaction with 2-nitrophenylhydrazine (B1229437) can be employed, which not only stabilizes the molecule but also introduces a chromophore that enhances UV detection at longer wavelengths, thereby minimizing matrix interference. nih.gov

The development of an HPLC method for the derivatized analyte would typically involve a C18 stationary phase and a mobile phase consisting of a gradient of acetonitrile (B52724) and water or a suitable buffer. The selection of the organic modifier, gradient profile, and flow rate would be optimized to achieve adequate separation from potential impurities.

Table 1: Proposed HPLC Method Parameters for Derivatized this compound

| Parameter | Proposed Condition |

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

| Detection | UV/Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

This table presents a hypothetical HPLC method based on common practices for analyzing derivatized acyl chlorides.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Direct injection of thermally labile and reactive compounds like acyl chlorides into a GC-MS system can be challenging. americanpharmaceuticalreview.com The high temperatures of the injector port and column can cause degradation, and the active sites on the column can react with the analyte. Therefore, derivatization is also a preferred strategy for GC-MS analysis.

The conversion of this compound to its methyl ester, as described for HPLC, would also be suitable for GC-MS analysis, as esters are generally more volatile and thermally stable than their corresponding acyl chlorides. The resulting methyl 4-(dimethylcarbamoyl)benzoate could then be analyzed by GC-MS to determine the purity of the original compound and to identify any volatile or semi-volatile impurities.

For a GC-MS method, a non-polar or medium-polarity capillary column, such as one coated with 5% phenyl-95% methylpolysiloxane, would likely provide good separation. The temperature program would be optimized to ensure the elution of the derivatized analyte and any impurities within a reasonable time frame while maintaining good peak shape. Mass spectrometric detection in full-scan mode would allow for the identification of unknown impurities, while selected ion monitoring (SIM) mode would provide high sensitivity for trace-level quantification.

Table 2: Proposed GC-MS Method Parameters for Derivatized this compound

| Parameter | Proposed Condition |

| GC Column | 5% Phenyl-95% Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-500 amu (full scan) or SIM for target ions |

This table outlines a hypothetical GC-MS method based on general principles for the analysis of derivatized, thermally stable compounds.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a key strategy for the successful analysis of this compound, as it addresses the inherent instability of the acyl chloride functional group. americanpharmaceuticalreview.com The choice of derivatizing agent can be tailored to the analytical technique and the desired outcome.

For HPLC with UV detection, derivatizing agents that introduce a strong chromophore are advantageous. As mentioned, nitro-substituted anilines or phenylhydrazines can be used to create derivatives with strong absorbance in the visible region, shifting the detection wavelength away from potential interferences from the sample matrix. nih.gov

For LC-MS analysis, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. The addition of a benzoyl group, for example, increases the hydrophobicity of polar analytes. chromatographyonline.com While this compound is the analyte of interest here, this principle underscores the utility of derivatization in modifying molecular properties for better analytical performance. The formation of an ester or amide from this compound makes the molecule amenable to standard reversed-phase LC-MS analysis.

For GC-MS, derivatization to a less polar, more volatile, and more thermally stable compound is the primary goal. The conversion to a methyl ester via reaction with methanol is a straightforward and effective approach. researchgate.net Alternatively, reaction with other alcohols could be employed to generate different esters with potentially different chromatographic properties if needed for separation from specific impurities.

Table 3: Comparison of Derivatization Strategies

| Derivatizing Agent | Resulting Derivative | Primary Analytical Technique | Advantages |

| Methanol | Methyl ester | HPLC, GC-MS | Simple, quantitative, improves stability and volatility. researchgate.netresearchgate.net |

| 2-Nitrophenylhydrazine | Hydrazide | HPLC-UV/Vis | Improves stability, adds a strong chromophore for enhanced UV detection. nih.gov |

| Phenols | Phenyl ester | HPLC-UV/Vis | Creates stable esters with good UV absorbance. researchgate.net |

Reaction Mechanisms and Kinetics

Electrophilic Aromatic Substitution with the Chemical Compound

4-(Dimethylcarbamoyl)benzoyl chloride can serve as a potent acylating agent in Friedel-Crafts acylation reactions. In this type of electrophilic aromatic substitution, the 4-(dimethylcarbamoyl)benzoyl group is introduced onto another aromatic substrate. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

The mechanism begins with the activation of the acyl chloride by the Lewis acid. The Lewis acid coordinates to the chlorine atom, making it a much better leaving group. This complex then dissociates to form a resonance-stabilized acylium ion. This acylium ion is a powerful electrophile. The aromatic substrate then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. In the final step, a weak base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. The acyl group is deactivating, which prevents further polysubstitution reactions from occurring.

Catalytic Activation Mechanisms

As outlined in the Friedel-Crafts acylation mechanism, Lewis acids are essential for activating the acyl chloride. The primary role of the Lewis acid (e.g., AlCl₃) is to enhance the electrophilicity of the carbonyl carbon. By coordinating with a lone pair of electrons on the chlorine atom, the Lewis acid polarizes the C-Cl bond significantly.

Organocatalytic Approaches and Mechanistic Insights

While extensive research into organocatalytic applications for a wide array of substrates exists, specific studies focusing solely on this compound are not extensively detailed in the available literature. However, by examining research on structurally similar compounds, such as other benzoyl chlorides and carbamoyl (B1232498) chlorides, we can infer potential mechanistic pathways.

Organocatalysis often involves the activation of substrates through the formation of reactive intermediates. For acyl chlorides like this compound, common organocatalytic strategies could involve nucleophilic catalysis. Chiral amines or phosphines, for example, could react with the acyl chloride to form a highly reactive acylium ion or a related activated species. This intermediate would then be more susceptible to attack by a nucleophile. The stereochemical outcome of such reactions would be dictated by the chiral environment provided by the organocatalyst.

Mechanistic insights from related reactions suggest that the dimethylcarbamoyl group at the para position would exert an electronic influence on the reactivity of the benzoyl chloride moiety. This group is electron-withdrawing, which would increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack. The precise mechanism, including the nature of the transition state and the rate-determining step, would depend on the specific organocatalyst, nucleophile, and reaction conditions employed.

Kinetic Studies and Thermodynamic Considerations of Reactions

Kinetic studies of acyl chloride reactions, such as solvolysis, often reveal information about the reaction mechanism. For instance, a reaction rate that is first-order with respect to the acyl chloride and independent of the nucleophile concentration would suggest a dissociative (SN1-like) mechanism, proceeding through an acylium ion intermediate. Conversely, a rate that is dependent on the concentrations of both the acyl chloride and the nucleophile would indicate an associative (SN2-like) mechanism.

For this compound, the electron-withdrawing nature of the 4-(dimethylcarbamoyl) group would likely influence the reaction kinetics. It would be expected to stabilize the transition state for nucleophilic attack, potentially favoring a bimolecular mechanism.

Thermodynamic considerations for reactions of this compound would involve analyzing the enthalpy (ΔH) and entropy (ΔS) changes of the reaction. The conversion of an acyl chloride to a more stable product, such as an ester or an amide, is typically an exothermic process (negative ΔH). The change in entropy will depend on the number of molecules involved in the reaction.

Table of Activation and Thermodynamic Parameters for Related Benzoyl Chloride Reactions

To provide context, the following table presents hypothetical data based on typical values observed for reactions of substituted benzoyl chlorides. Note that these are not experimentally determined values for this compound.

| Reaction Type | Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 298 K |

| Solvolysis | 80% Ethanol | 65 | -50 | 79.9 |

| Aminolysis | Acetonitrile (B52724) | 45 | -80 | 68.8 |

This table is illustrative and does not represent actual data for this compound.

Further experimental investigation is required to determine the precise organocatalytic transformations, reaction mechanisms, and kinetic and thermodynamic profiles for this compound.

Synthetic Applications in Organic Chemistry

Utilization as a Reagent in Amidation and Esterification Reactions

The most fundamental application of 4-(Dimethylcarbamoyl)benzoyl chloride stems from the high electrophilicity of the acyl chloride functional group. This group readily reacts with a wide range of nucleophiles, most commonly amines and alcohols, to form stable amide and ester linkages, respectively. These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and materials.

The general transformation involves the nucleophilic acyl substitution, where an amine or alcohol attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. These reactions are typically rapid and high-yielding. They are often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the hydrogen chloride (HCl) byproduct generated during the reaction. hud.ac.uk

Table 1: Representative Amidation and Esterification Reactions

| Nucleophile | Product Class | Product Structure | Reaction Conditions |

|---|---|---|---|

| Benzylamine (Primary Amine) | N-Benzyl-4-(dimethylcarbamoyl)benzamide |  | Aprotic Solvent (e.g., CH₂Cl₂), Base (e.g., Et₃N), 0 °C to RT |

| Piperidine (Secondary Amine) | (4-(Dimethylcarbamoyl)phenyl)(piperidin-1-yl)methanone |  | Aprotic Solvent (e.g., THF), Base (e.g., Pyridine), 0 °C to RT |

| Phenol (Alcohol/Phenol) | Phenyl 4-(dimethylcarbamoyl)benzoate |  | Aprotic Solvent (e.g., Dichloromethane), Base (e.g., DMAP), RT |

Role in the Synthesis of Complex Organic Molecules

Beyond simple acylation, this compound serves as a valuable building block for constructing more intricate molecular architectures.

Heterocyclic compounds are central to medicinal chemistry. This compound can be used to introduce the 4-(dimethylcarbamoyl)benzoyl moiety into heterocyclic scaffolds. For instance, in the synthesis of substituted imidazoles, which are known to target tubulin in cancer cells, a common strategy involves the acylation of a metallated imidazole (B134444) core. nih.gov

Following a reported methodology, a 2-aryl-1H-imidazole can be protected, for example with a phenylsulfonyl group, and then deprotonated at the C4 position with a strong base like tert-butyl lithium. The resulting lithiated intermediate can then be quenched with an electrophile such as this compound. Subsequent removal of the protecting group yields the desired 2-aryl-4-(4-(dimethylcarbamoyl)benzoyl)imidazole. This approach demonstrates the utility of the title compound in the targeted synthesis of complex, biologically relevant heterocycles. nih.gov

In the context of multistep synthesis, substituted benzoyl chlorides are critical intermediates for linking different molecular fragments. google.com this compound acts as a precursor that installs the entire 4-(dimethylcarbamoyl)phenyl group into a target molecule. This is particularly valuable in drug discovery and development, where the dimethylcarbamoyl group can serve as a key pharmacophore, improving properties such as solubility or target binding affinity.

For example, in a hypothetical synthesis of a complex bioactive molecule, an advanced intermediate containing a free amine or hydroxyl group could be coupled with this compound in a late-stage step. This strategy efficiently joins the two components, finalizing the structure of the target molecule. The reliability and high yield of this acylation reaction make it an attractive choice for crucial steps in a lengthy synthetic sequence. orgsyn.org

Directed Functionalization Strategies

The bifunctional nature of this compound allows for sophisticated synthetic strategies that leverage the distinct chemical properties of its two functional groups.

A key feature of this compound is the vast difference in reactivity between the acyl chloride and the carbamoyl (B1232498) group. The acyl chloride is a highly reactive electrophile, while the amide of the carbamoyl group is comparatively stable and unreactive towards most nucleophiles. This reactivity difference enables highly chemoselective transformations.

Nucleophilic reagents will react exclusively with the acyl chloride, leaving the dimethylcarbamoyl moiety untouched. This principle is analogous to strategies used for other bifunctional aroyl chlorides, such as m-(chlorosulfonyl)benzoyl chloride, where the aroyl chloride reacts preferentially over the less reactive sulfonyl chloride. nih.gov This orthogonal reactivity ensures that the dimethylcarbamoyl group is preserved during acylation reactions, allowing it to serve its intended role in the final target molecule without the need for protecting groups.

The N,N-dimethylcarbamoyl group is recognized as a powerful directed metalation group (DMG). organic-chemistry.orgwikipedia.org DMGs are functional groups that can coordinate to an organolithium base and direct deprotonation to the adjacent ortho position on the aromatic ring with high regioselectivity. wikipedia.org

This strategy allows for the precise functionalization of the aromatic ring at a position that might be difficult to access through classical electrophilic aromatic substitution. It is important to note that this reaction is not performed on this compound itself, as the highly basic organolithium reagent would immediately react with the acidic acyl chloride.

Instead, the directed ortho-metalation (DoM) is carried out on the corresponding stable precursor, 4-(Dimethylcarbamoyl)benzoic acid. researchgate.netsemanticscholar.org Treatment of this acid with a strong base like sec-butyllithium (B1581126) in the presence of an amine ligand such as TMEDA (tetramethylethylenediamine) results in deprotonation at the 3-position (ortho to the carbamoyl DMG). The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., iodine, aldehydes, silyl (B83357) chlorides) to install a new substituent at this position. Following this ortho-functionalization, the carboxylic acid of the newly formed 3-substituted-4-(dimethylcarbamoyl)benzoic acid can be converted to the corresponding acyl chloride, which is now primed for further reactions. This powerful two-stage strategy showcases the synthetic utility derived from the carbamoyl group's directing ability.

Cross-Coupling Reactions Involving Acyl Chloride Functionality

The acyl chloride group of this compound serves as a versatile electrophilic partner in a variety of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The electron-withdrawing nature of the dimethylcarbamoyl group can influence the reactivity of the acyl chloride, making it a valuable substrate for the synthesis of a diverse range of ketones and other carbonyl-containing compounds.

Cross-coupling reactions provide a powerful platform for the synthesis of ketones from acyl chlorides. Several named reactions, including the Suzuki-Miyaura, Stille, Sonogashira, Heck, and Negishi couplings, have been adapted for this purpose. These methods generally involve the reaction of the acyl chloride with an organometallic nucleophile in the presence of a transition metal catalyst, typically based on palladium or nickel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate. This reaction has been extended to include acyl chlorides as electrophiles for the synthesis of ketones. In this context, this compound can react with various arylboronic acids to yield the corresponding diaryl ketones. The reaction is generally catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

| Organoboron Reagent | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 4-(Dimethylcarbamoyl)benzophenone | Data not available |

| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 4-(Dimethylcarbamoyl)-4'-methylbenzophenone | Data not available |

| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 4-(Dimethylcarbamoyl)-3'-methoxybenzophenone | Data not available |

Stille Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic electrophile, catalyzed by a palladium complex. This reaction is particularly useful for the synthesis of ketones from acyl chlorides due to the tolerance of a wide range of functional groups. This compound can be coupled with various organostannanes to produce the corresponding ketones. The reaction typically proceeds under neutral or mildly basic conditions.

The general mechanism involves the oxidative addition of the acyl chloride to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the ketone and regenerate the catalyst. nih.gov

| Organostannane Reagent | Catalyst | Additive | Solvent | Product | Yield (%) |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | 4-(Dimethylcarbamoyl)benzophenone | Data not available |

| (E)-Tributyl(styryl)stannane | Pd₂(dba)₃/P(fur)₃ | CuI | NMP | (E)-1-(4-(Dimethylcarbamoyl)phenyl)-3-phenylprop-2-en-1-one | Data not available |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | 1-(4-(Dimethylcarbamoyl)phenyl)prop-2-en-1-one | Data not available |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction can also be applied to acyl chlorides to synthesize ynones (alkynyl ketones). The coupling of this compound with a terminal alkyne would be catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. researchgate.net

The reaction is highly valuable for introducing an alkynyl moiety into a molecule, providing a versatile synthetic handle for further transformations.

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 1-(4-(Dimethylcarbamoyl)phenyl)-3-phenylprop-2-yn-1-one | Data not available |

| 1-Heptyne | Pd(OAc)₂/XPhos | - | Cs₂CO₃ | 1-(4-(Dimethylcarbamoyl)phenyl)non-2-yn-1-one | Data not available |

| Trimethylsilylacetylene | Pd(dba)₂/AsPh₃ | CuI | i-Pr₂NEt | 1-(4-(Dimethylcarbamoyl)phenyl)-3-(trimethylsilyl)prop-2-yn-1-one | Data not available |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, traditionally involves the coupling of an unsaturated halide with an alkene. wikipedia.org While less common for acyl chlorides, acylative Heck-type reactions can occur, leading to the formation of α,β-unsaturated ketones. In such a reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base. The reaction typically proceeds via oxidative addition of the acyl chloride to the palladium catalyst, followed by insertion of the alkene and β-hydride elimination.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic electrophile. chem-station.com This method is known for its high functional group tolerance and reactivity. The reaction of this compound with an organozinc reagent would provide a direct route to the corresponding ketone. The organozinc reagents are typically prepared in situ from the corresponding organic halide.

| Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 4-(Dimethylcarbamoyl)benzophenone | Data not available |

| Benzylzinc bromide | NiCl₂(dppp) | DMA | 1-(4-(Dimethylcarbamoyl)phenyl)-2-phenylethan-1-one | Data not available |

| Isopropylzinc chloride | Pd(dba)₂/t-Bu₃P | NMP | 1-(4-(Dimethylcarbamoyl)phenyl)-2-methylpropan-1-one | Data not available |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These computational methods, often employing Density Functional Theory (DFT), provide insights into molecular geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 4-(Dimethylcarbamoyl)benzoyl chloride, this process would identify the most probable bond lengths, bond angles, and dihedral angles.

The conformational analysis would be particularly important for the dimethylcarbamoyl group and its orientation relative to the benzoyl chloride moiety. Rotation around the C-C bond connecting the phenyl ring and the carbonyl group, as well as the C-N bond of the amide, would be systematically explored to identify the lowest energy conformers. The presence of the ortho and meta hydrogens relative to the substituents would influence the planarity and rotational barriers within the molecule. While specific data for the title compound is not available, such studies on substituted benzoyl chlorides often reveal a largely planar structure for the benzoyl chloride portion to maximize conjugation.

Illustrative Data Table of Expected Parameters from Geometry Optimization:

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C=O (acid chloride) | ~1.19 | |

| C-Cl (acid chloride) | ~1.80 | |

| C-C (aromatic) | ~1.40 | |

| C-N (amide) | ~1.35 | |

| C=O (amide) | ~1.24 | |

| O=C-Cl: ~120 | ||

| C-C-C (aromatic): ~120 | ||

| C-N-C (amide): ~120 |

Note: These are generalized values and the actual optimized geometry would provide precise figures.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is described by the arrangement of its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. In a molecule like this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the dimethylamino group. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons.

LUMO : The LUMO is the innermost empty orbital and acts as an electron acceptor. For this compound, the LUMO is expected to be localized on the highly electrophilic carbonyl carbon of the benzoyl chloride group. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive.

Illustrative Data Table of FMO Properties:

| Property | Conceptual Description | Expected Influence on Reactivity |

| EHOMO | Energy of the highest occupied molecular orbital | Higher energy indicates greater nucleophilicity/electron-donating ability. |

| ELUMO | Energy of the lowest unoccupied molecular orbital | Lower energy indicates greater electrophilicity/electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov

In an MEP map of this compound, the following features would be anticipated:

Negative Potential (Red/Yellow) : Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be located around the oxygen atoms of both the acid chloride and amide carbonyl groups, and potentially on the aromatic ring due to the influence of the dimethylcarbamoyl group.

Positive Potential (Blue) : Regions of low electron density, indicating sites susceptible to nucleophilic attack. The most positive region would be centered on the carbonyl carbon of the highly reactive benzoyl chloride group. The hydrogen atoms of the methyl groups and the aromatic ring would also show some degree of positive potential.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Computational Elucidation of Reaction Mechanisms

For this compound, a key reaction would be its nucleophilic acyl substitution with nucleophiles such as amines or alcohols. Computational modeling of such a reaction would involve mapping the potential energy surface as the nucleophile approaches the electrophilic carbonyl carbon. This would likely proceed through a tetrahedral intermediate. The calculations would elucidate the step-by-step process of bond formation and bond cleavage. For instance, in a reaction with an amine, the mechanism would involve the initial attack of the amine's lone pair on the carbonyl carbon, followed by the departure of the chloride leaving group.

Prediction of Reaction Energies and Activation Barriers

A primary goal of reaction pathway modeling is to calculate the energetics of the reaction. This includes:

Reaction Energy (ΔErxn) : The difference in energy between the products and the reactants. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic reaction.

Activation Barrier (Ea) : The energy difference between the transition state and the reactants. This is a critical factor in determining the reaction rate; a lower activation barrier corresponds to a faster reaction.

For the reaction of this compound with a nucleophile, computational methods would be used to locate the transition state structure and calculate its energy. This would provide a quantitative prediction of the reaction's feasibility and kinetics. While specific values are not available, the reaction of an acyl chloride with an amine is known to be highly exothermic and have a low activation barrier, consistent with its high reactivity.

Illustrative Data Table for Reaction Energetics:

| Reaction Parameter | Definition | Significance |

| ΔErxn | Eproducts - Ereactants | Determines if the reaction is thermodynamically favorable. |

| Ea | Etransition state - Ereactants | Determines the kinetic rate of the reaction. |

Solvent Effects in Computational Chemistry

The solvent environment can significantly influence the structure, reactivity, and properties of a solute molecule. Computational chemistry employs various models to account for these solvent effects, ranging from explicit models that treat each solvent molecule individually to more computationally efficient implicit models that represent the solvent as a continuous medium.

Implicit solvent models, also known as continuum solvation models, are a computationally efficient method for approximating the influence of a solvent on a solute molecule. researchgate.net Instead of simulating individual solvent molecules, these models represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is particularly useful in quantum simulations where the computational cost of including explicit solvent molecules would be prohibitive.

The primary advantage of implicit solvent models is the significant reduction in computational time and resources, as they eliminate the need to calculate the interactions between the solute and a large number of solvent molecules. nih.gov These models are adept at capturing the bulk, isotropic effects of the solvent. d-nb.info

Several implicit solvent models are available, each with its own theoretical basis and parameterization. Some common examples include:

Polarizable Continuum Model (PCM): This model creates a cavity in the dielectric continuum that conforms to the shape of the solute molecule. The solute's charge distribution polarizes the surrounding continuum, and the resulting reaction field from the polarized solvent is then used to calculate the solvation energy.

Conductor-like Screening Model (COSMO): COSMO is similar to PCM but treats the solvent as a conductor, which simplifies the calculation of the surface charges on the cavity. This approach has been shown to be effective for a wide range of solvents.

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that uses the full solute electron density to compute the cavity-dispersion and solvent structure terms. It is parameterized for a wide range of solvents.

While no specific studies applying these implicit solvent models to this compound are available in the searched literature, these methods are routinely used to study the solvolysis and reactivity of related acyl chlorides. For instance, computational studies on benzoyl chlorides often employ implicit solvent models to understand how different solvents influence reaction mechanisms, such as the competition between SN1 and SN2 pathways. researchgate.netmdpi.com

Table 1: Comparison of Common Implicit Solvent Models

| Model | Key Feature | Typical Application |

| PCM | Creates a solute-shaped cavity in a dielectric continuum. | Calculating solvation free energies and studying solvent effects on reaction mechanisms. |

| COSMO | Treats the solvent as a conductor-like medium. | Similar applications to PCM, often used for its robustness. |

| SMD | Utilizes the full solute electron density for calculations. | Broad applicability for predicting solvation energies in various solvents. |

This table is generated based on general knowledge of computational chemistry and is for illustrative purposes.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying chemical reactions and molecular properties in large, complex systems like solutions or enzymes. frontiersin.orgusc.edu In a QM/MM simulation, the system is partitioned into two regions: a small, chemically active part (e.g., the reacting molecules) which is treated with a high-level quantum mechanics (QM) method, and the surrounding environment (e.g., solvent molecules) which is described by a more computationally efficient molecular mechanics (MM) force field. frontiersin.orgusc.edu

This dual-level approach allows for an accurate description of the electronic changes occurring in the reactive center while still accounting for the influence of the larger environment in a computationally feasible manner. frontiersin.orgnih.gov The interaction between the QM and MM regions is a critical aspect of the methodology and can be handled through different embedding schemes, such as mechanical or electronic embedding. usc.edu

While specific QM/MM studies on this compound were not found in the provided search results, this methodology has been successfully applied to investigate the reaction mechanisms of similar molecules in solution. For example, QM/MM simulations have been used to study SN2 reactions of alkyl chlorides in water, providing detailed insights into the free energy profile and the role of individual solvent molecules in stabilizing the transition state. nih.gov For reactions involving acyl chlorides, a QM/MM approach could elucidate the detailed steps of nucleophilic attack and the influence of the solvent shell on the reaction barrier.

Table 2: Key Features of QM/MM Approaches

| Feature | Description |

| System Partitioning | The molecular system is divided into a QM region (high accuracy) and an MM region (lower computational cost). |

| QM Method | Typically Density Functional Theory (DFT) or other ab initio methods are used for the QM region to accurately describe bond breaking and formation. |

| MM Force Field | Classical force fields (e.g., AMBER, CHARMM) are used to model the larger environment, including solvent molecules. |

| QM/MM Interface | The interaction between the two regions is handled by an embedding scheme that can account for electrostatic and van der Waals interactions. |

This table is generated based on general principles of QM/MM methods and is for illustrative purposes.

Advanced Reaction Methodologies and Innovations

Photocatalytic Reactivity of the Chemical Compound

The acyl chloride and dimethylcarbamoyl functionalities of 4-(Dimethylcarbamoyl)benzoyl chloride present unique opportunities for photocatalytic activation. Visible-light photoredox catalysis, a powerful tool in modern organic synthesis, enables the generation of highly reactive radical intermediates under mild conditions.

Research into related carbamoyl (B1232498) and acyl chlorides has demonstrated that these moieties can be potent precursors to carbamoyl and acyl radicals, respectively. The generation of a carbamoyl radical from the dimethylcarbamoyl group can be achieved through a single electron transfer (SET) process mediated by a photoexcited catalyst. This radical can then engage in various transformations, such as Giese-type additions to electron-poor olefins. For instance, the reaction of dimethylcarbamoyl chloride with vinyl sulfone can be efficiently catalyzed by photoredox systems, leading to the formation of functionalized amides.

This catalytic approach offers a powerful alternative for forging carbon-carbon bonds. The process can be conceptualized by the reaction scheme presented below, illustrating the potential for this compound to participate in similar transformations.

Table 1: Representative Photocatalytic Giese Addition

| Reactant A | Reactant B | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Carbamoyl Chloride | Electron-Poor Olefin | Organic Photocatalyst (e.g., Eosin Y) | Functionalized Amide |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

While traditional methods for the synthesis of 4-(Dimethylcarbamoyl)benzoyl chloride are established, a primary focus of future research will be the development of more environmentally friendly and efficient synthetic pathways. This aligns with the growing emphasis on green chemistry principles within the chemical industry. Key areas of investigation will likely include:

Catalytic Methods: Exploring novel catalytic systems to replace stoichiometric reagents in the conversion of 4-(dimethylcarbamoyl)benzoic acid to the corresponding acyl chloride. This could involve the use of transition metal catalysts or organocatalysts to achieve high yields under milder reaction conditions, thereby reducing energy consumption and waste generation. Research into boric acid catalysis, which has shown promise for the direct amidation of carboxylic acids, could be extended to the synthesis of acyl chlorides, offering a more atom-economical approach.

Flow Chemistry: The application of continuous flow technologies presents a significant opportunity to improve the synthesis of this compound. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netunimi.it Flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction parameters and potentially increasing reaction rates and yields. Furthermore, the in-situ generation and immediate use of hazardous reagents within a closed-loop flow system can significantly improve safety and reduce the risks associated with storage and handling.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of functionalized benzoyl chlorides is a nascent but promising area. Future research could focus on identifying or engineering enzymes capable of catalyzing the chlorination of 4-(dimethylcarbamoyl)benzoic acid, offering a highly selective and environmentally benign synthetic route.

A comparative overview of potential future synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Future Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Novel Catalysis | Reduced waste, milder conditions, higher atom economy. | Catalyst cost and stability, separation of catalyst from product. |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netunimi.it | Initial equipment investment, potential for clogging. |

| Biocatalysis | High selectivity, environmentally benign, mild reaction conditions. | Enzyme stability and availability, substrate scope limitations. |

Expansion of Synthetic Applications and Derivatization Strategies

This compound is a valuable building block for the synthesis of a wide range of organic molecules. Future research will likely focus on expanding its synthetic utility and exploring novel derivatization strategies.

Medicinal Chemistry: The dimethylcarbamoyl moiety is present in a number of biologically active compounds. Future work could explore the synthesis of new libraries of compounds derived from this compound for screening against various therapeutic targets. Its use as a derivatizing agent for polar metabolites in metabolomics studies also suggests its potential in developing new analytical methods. chromatographyonline.comnih.govnih.govrsc.orgresearchwithrowan.comnih.gov

Agrochemicals: As an intermediate, this compound could be utilized in the development of new pesticides and herbicides with improved efficacy and environmental profiles.

Materials Science: The reactivity of the acyl chloride group allows for its incorporation into polymers and other materials. Future research could investigate the use of this compound in the synthesis of functional polymers with tailored properties, such as enhanced thermal stability or specific binding capabilities. Derivatization could also lead to the creation of novel dyes and pigments.

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the reaction mechanisms of this compound at the molecular level will be crucial for optimizing its use and designing new applications.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the reactivity and regioselectivity of this compound in various reactions. imist.marsc.orgresearchgate.netdntb.gov.ua These theoretical studies can provide valuable insights into transition state geometries, reaction energy barriers, and the influence of the dimethylcarbamoyl group on the reactivity of the benzoyl chloride moiety. Such computational analyses have been applied to understand the regioselectivity of Friedel-Crafts benzoylation and the solvolysis of substituted benzoyl chlorides. imist.manih.govresearchgate.netrsc.orgnih.govresearchgate.netkoreascience.kr

Spectroscopic Studies: Advanced spectroscopic techniques, such as time-resolved infrared and NMR spectroscopy, could be used to detect and characterize transient intermediates in reactions involving this compound. researchgate.netnist.gov This would provide direct experimental evidence to support and refine the proposed reaction mechanisms.

Kinetic Studies: Detailed kinetic studies of the reactions of this compound with various nucleophiles will provide quantitative data on its reactivity. nih.govacs.org Investigating the solvolysis kinetics in a range of solvents can elucidate the influence of solvent properties on the reaction mechanism.

Integration of Artificial Intelligence and Machine Learning in Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research. For this compound, these technologies can be applied in several key areas:

Reaction Prediction and Optimization: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of reactions involving this compound with a high degree of accuracy. researchgate.netnih.govresearchgate.net This can accelerate the discovery of new synthetic routes and optimize reaction conditions for higher yields and purities.

In Silico Drug Design: AI can be used to design novel molecules based on the this compound scaffold with desired biological activities. Generative models can propose new chemical structures that can then be synthesized and tested, significantly shortening the drug discovery timeline.

Automated Synthesis: The development of automated synthesis platforms, guided by AI, will enable the rapid and efficient synthesis of libraries of compounds derived from this compound. chimia.chacs.orgnih.govsynplechem.com These platforms can autonomously optimize reaction conditions and purify products, freeing up researchers to focus on more creative aspects of scientific discovery.

The potential impact of AI and machine learning on the future research of this compound is summarized in Table 2.

Table 2: Applications of AI and Machine Learning in this compound Research

| Application Area | Potential Impact |

|---|---|

| Reaction Prediction | Accelerated discovery of new synthetic routes and optimization of reaction conditions. researchgate.netnih.govresearchgate.net |

| In Silico Design | Rapid generation of novel drug candidates and functional materials. |

| Automated Synthesis | High-throughput synthesis of compound libraries for screening and development. chimia.chacs.orgnih.govsynplechem.com |

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 4-(Dimethylcarbamoyl)benzoyl chloride to ensure safety and stability?

- Methodological Answer :

- Handling : Use inert atmosphere techniques (e.g., Schlenk lines, gloveboxes) due to its extreme moisture sensitivity . Wear impervious gloves (e.g., nitrile or neoprene), tightly sealed goggles, and protective clothing to avoid skin/eye contact .

- Storage : Store in corrosion-resistant, moisture-proof containers under dry inert gas (N₂/Ar). Avoid contact with oxidizers, water, or humid environments to prevent hydrolysis or hazardous reactions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzoyl chloride moiety and dimethylcarbamoyl group. Compare chemical shifts with structurally similar compounds (e.g., 4-(dimethylamino)benzoyl chloride, δ ~2.8 ppm for N(CH₃)₂) .

- IR Spectroscopy : Detect characteristic carbonyl (C=O, ~1700–1750 cm⁻¹) and acyl chloride (C-Cl, ~600–800 cm⁻¹) stretches.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, referencing databases like NIST .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Acylation of Benzoyl Chlorides : React 4-(dimethylcarbamoyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Monitor reaction completion via TLC or in situ FTIR for COOH → COCl conversion .

- Safety Note : Conduct reactions in fume hoods with gas traps to capture HCl/Cl₂ byproducts .

Advanced Research Questions

Q. How can researchers mitigate conflicting data in genotoxicity studies involving dimethylcarbamoyl chloride derivatives?

- Methodological Answer :

- Context : reports conflicting results in sister chromatid exchange (SCE) induction in vitro.

- Recommendations :

- Use standardized cell lines (e.g., CHO cells) and replicate experiments under controlled exposure times and concentrations.

- Combine assays: Pair SCE analysis with micronucleus tests or comet assays to assess DNA strand breaks .

- Consider hydrolysis kinetics: Dimethylcarbamoyl chloride rapidly hydrolyzes in aqueous media, so use fresh solutions and minimize solvent contact .

Q. What experimental strategies can elucidate the reaction mechanisms of this compound with nucleophiles?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor acyl transfer reactions with amines or alcohols. Track intermediates via ¹H NMR or LC-MS.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to simulate transition states and compare with experimental activation energies .

- Isolation of Byproducts : Characterize side products (e.g., hydrolysis to benzoic acid derivatives) via HPLC or X-ray crystallography .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Crystal Growth : Co-crystallize the compound with stabilizing agents (e.g., crown ethers) in anhydrous solvents (e.g., dichloromethane/hexane).

- Data Collection : Use synchrotron radiation for high-resolution diffraction. Refine hydrogen-bonding networks (e.g., C=O···H interactions) to confirm stereoelectronic effects .

Q. What in vivo models are appropriate for studying the carcinogenic potential of dimethylcarbamoyl chloride derivatives?

- Methodological Answer :

- Rodent Models : Use inhalation exposure in rats to replicate occupational hazards. Monitor nasal cavity tumors via histopathology and DNA adduct analysis (e.g., 6-dimethylcarbamyloxy-2′-deoxyguanosine) .

- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to establish safe exposure thresholds for lab personnel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.